(S)-(+)-6-Methyl-1-octanol

2D molecular assembly chiral induction supramolecular chemistry

Chirality-sensitive research demands enantiopure alcohols; racemic or wrong enantiomer invalidates stereochemical outcomes. (S)-(+)-6-Methyl-1-octanol delivers: • Defined (S)-configuration with specific rotation +7.0 to +11.0° (neat) for reproducible chiral induction. • GC purity ≥98.0% ensures reliable performance in stereoselective synthesis and supramolecular chirality transfer. • Ambient storage & global shipping simplify procurement for research labs.

Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
CAS No. 110453-78-6
Cat. No. B019692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-6-Methyl-1-octanol
CAS110453-78-6
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCO
InChIInChI=1S/C9H20O/c1-3-9(2)7-5-4-6-8-10/h9-10H,3-8H2,1-2H3/t9-/m0/s1
InChIKeyWWRGKAMABZHMCN-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(+)-6-Methyl-1-octanol CAS 110453-78-6: Technical Specifications and Sourcing Baseline for Chiral Alcohol Procurement


(S)-(+)-6-Methyl-1-octanol (CAS 110453-78-6, IUPAC: (6S)-6-methyloctan-1-ol) is a chiral branched C9 primary alcohol with molecular formula C9H20O and molecular weight 144.25 g/mol [1]. It exists as the (S)-enantiomer, characterized by a methyl substituent at the C6 position of the octanol backbone [2]. Commercial specifications typically include purity of ≥95-98% by GC, specific rotation [α]²⁰/D of +7.0 to +11.0 deg (neat), boiling point of 196.6-208°C, density of 0.824-0.83 g/cm³, and refractive index of 1.43 [3]. The compound appears as a colorless to almost colorless clear liquid at ambient temperature [3].

Why (S)-(+)-6-Methyl-1-octanol Cannot Be Simply Replaced: The Critical Role of Enantiopurity in Stereoselective Applications


Direct substitution of (S)-(+)-6-methyl-1-octanol (CAS 110453-78-6) with racemic 6-methyl-1-octanol (CAS 38514-05-5), achiral 1-octanol, or the (R)-enantiomer (CAS 110453-77-5) is not functionally equivalent in chirality-sensitive applications . While these analogs share identical molecular formulas and largely overlapping bulk physicochemical properties (boiling point, density), their three-dimensional spatial configurations differ fundamentally, leading to divergent behavior in stereoselective recognition, chiral induction, and enantioselective synthesis . The (S)-enantiomer acts as a chiral seed or coadsorber capable of inducing a preferred handedness in supramolecular assemblies via noncovalent hydrogen bonding—a capacity absent in the achiral 1-octanol analog and opposite in handedness for the (R)-enantiomer [1]. The evidence below quantifies where these differences translate into measurable performance disparities.

(S)-(+)-6-Methyl-1-octanol (CAS 110453-78-6): Quantitative Comparative Evidence for Scientific Procurement Decisions


Chiral Coadsorber Performance: (S)-(+)-6-Methyl-1-octanol vs. Achiral 1-Octanol in 2D Homochiral Assembly Induction

In a comparative study of 2D molecular assembly at the liquid/solid interface, (S)-(+)-6-methyl-1-octanol functions as a chiral coadsorber that induces global homochirality in the supramolecular network, whereas achiral 1-octanol lacks this capacity and produces only racemic enantiomorphous assemblies [1]. The study demonstrates that the (S)-enantiomer can overrule the intrinsic chirality of the molecular building block and dominate the handedness of the resulting 2D coassembly—a functional property absent in achiral analogs [1].

2D molecular assembly chiral induction supramolecular chemistry

Enantiomeric Purity Specification: Quantified Optical Rotation as Procurement Quality Gate

Commercial specifications for (S)-(+)-6-methyl-1-octanol (CAS 110453-78-6) include a defined specific rotation range of [α]²⁰/D = +7.0 to +11.0 deg (neat) as a direct quantitative measure of enantiomeric identity and purity [1]. This specification serves as a procurement quality gate distinguishing the intended (S)-enantiomer from the (R)-enantiomer (expected negative rotation of similar magnitude) and racemic mixtures (rotation near zero).

enantiomeric purity quality control chiral procurement

GC Purity Specifications: (S)-(+)-6-Methyl-1-octanol Compared to Alternative Enantiopure Alcohols

Commercial (S)-(+)-6-methyl-1-octanol (CAS 110453-78-6) is routinely available with GC purity of ≥98.0% [1]. This purity specification is consistent with that of related chiral alcohols used in stereoselective synthesis and analytical applications, and surpasses the minimal purity of certain alternative suppliers offering the same compound at ≥95% . The combination of high chemical purity with defined enantiomeric identity provides procurement confidence absent from racemic material.

GC purity analytical specification chiral alcohol

Spectral Identity Confirmation: IR and Structural Database References as Analytical Benchmarks

(S)-(+)-6-methyl-1-octanol (CAS 110453-78-6) has been fully characterized and registered in authoritative spectral databases including the NIST Chemistry WebBook [1] and the SDBS (AIST) database with IR spectrum (liquid film) reference data [2]. This spectral characterization provides a definitive fingerprint for identity confirmation that achiral 1-octanol (CAS 111-87-5) cannot match due to structural differences (presence vs. absence of methyl branch at C6) [3].

spectral database IR spectroscopy analytical reference

(S)-(+)-6-Methyl-1-octanol CAS 110453-78-6: Evidence-Supported Application Scenarios for Scientific and Industrial Use


Chiral Induction in 2D Supramolecular Assembly Research

Researchers investigating chirality transfer and amplification in two-dimensional molecular assemblies at the liquid/solid interface should procure (S)-(+)-6-methyl-1-octanol (CAS 110453-78-6) as a chiral coadsorber. As demonstrated in Science Advances [1], this compound induces global homochirality in BIC derivative assemblies via noncovalent hydrogen bonding, a function that achiral 1-octanol cannot perform. Procurement of the enantiopure (S)-form is essential; substitution with racemic material or the (R)-enantiomer would alter or negate the handedness of the resulting supramolecular network [1].

Chiral Pool Precursor for Stereoselective Synthesis

Organic synthesis laboratories requiring a chiral C9 primary alcohol building block should select (S)-(+)-6-methyl-1-octanol based on its defined specific rotation (+7.0 to +11.0 deg) and GC purity (≥98.0%) [1]. The compound's (S)-configuration provides a defined stereogenic center for downstream stereoselective transformations. Procurement of the racemic analog (CAS 38514-05-5) is not functionally equivalent where stereochemical fidelity is required; verification of lot-specific rotation upon receipt confirms correct enantiomer identity [1].

Analytical Reference Standard for Hydroxy Group Determination

Analytical chemistry laboratories requiring a chiral primary alcohol standard for hydroxy group determination via derivatization methods should procure (S)-(+)-6-methyl-1-octanol [1]. The compound's defined specific rotation and high chemical purity (≥98.0% GC) [2] provide a reliable analytical benchmark. Availability of authenticated spectral reference data in NIST and SDBS databases [3] enables method validation and instrument calibration with a documented, traceable standard.

Fragrance and Flavor Formulation with Defined Stereochemistry

Flavor and fragrance research requiring the specific olfactory profile associated with the (S)-enantiomer of 6-methyl-1-octanol (earthy, citrusy notes) [1] should procure CAS 110453-78-6 rather than racemic material or the (R)-enantiomer. While direct comparative sensory data between enantiomers are not available in the peer-reviewed literature, the documented existence of distinct enantiomer-specific applications in the fragrance industry [1] supports procurement of the defined (S)-form when stereochemically defined aroma characteristics are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(+)-6-Methyl-1-octanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.